Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate
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Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H20ClNO5S2 and its molecular weight is 514.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties Research into similar compounds often focuses on synthesizing and characterizing novel molecules with potential applications in material science, pharmaceuticals, and organic electronics. For example, the study on the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the process of designing and synthesizing novel compounds through cyclization of thioamide with 2-chloroacetoacetate, indicating a methodological approach that could be relevant for the synthesis of our compound of interest (Tang Li-jua, 2015).
Photophysical and Photobiological Applications Compounds with complex structures like Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate may have unique photophysical properties. Research into similar molecules, such as Ethyl 3-phenylisothiazole-4-carboxylate, has explored their potential as singlet-oxygen sensitizers, suggesting applications in photodynamic therapy and organic photovoltaics (M. Amati et al., 2010).
Antimicrobial and Anticancer Properties Synthetic efforts on thiophene and benzothiophene derivatives have revealed their potential as antimicrobial and anticancer agents. For instance, novel thiophene and benzothiophene derivatives have shown significant anti-proliferative activity against various tumor cell lines, suggesting that our compound may also possess such biological activities (R. Mohareb et al., 2016).
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5S2/c1-3-30-25(29)20-13(2)19(11-14-8-9-16-17(10-14)32-12-31-16)34-24(20)27-23(28)22-21(26)15-6-4-5-7-18(15)33-22/h4-10H,3,11-12H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFDEPURBFZLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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